molecular formula C21H17FN2O3 B2590571 N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-47-9

N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2590571
CAS No.: 946301-47-9
M. Wt: 364.376
InChI Key: AXBLFBQFPSQSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c1-14(25)16-6-3-8-18(12-16)23-20(26)19-9-4-10-24(21(19)27)13-15-5-2-7-17(22)11-15/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBLFBQFPSQSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dihydropyridine ring, followed by the introduction of the acetylphenyl and fluorophenylmethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, a study focused on the screening of drug libraries identified several compounds with promising activity against various cancer cell lines, including breast and colon cancers . The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research into related Schiff base compounds has shown effectiveness against bacterial and fungal strains . The ability to inhibit microbial growth positions this compound as a candidate for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Compounds derived from dihydropyridine structures have been reported to possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory disorders, where reducing inflammation can alleviate symptoms and improve patient outcomes .

Neuroprotective Effects

Emerging evidence suggests that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. These effects are often attributed to the modulation of oxidative stress pathways and neuroinflammation .

Case Study 1: Anticancer Screening

A study published in 2019 screened a library of compounds for their anticancer effects on multicellular spheroids, revealing that this compound exhibited notable cytotoxicity against specific cancer types . This screening method is critical for evaluating drug efficacy in a more physiologically relevant model compared to traditional monolayer cultures.

Case Study 2: Antimicrobial Efficacy

In another study examining the antimicrobial potential of Schiff bases, derivatives similar to this compound were tested against various pathogens. The results indicated that these compounds could effectively inhibit growth, suggesting their utility in developing new antimicrobial therapies .

Comparative Data Table

ApplicationRelated CompoundsMechanism of ActionReferences
Anticancer ActivityMannich basesInduction of apoptosis
Antimicrobial PropertiesSchiff basesInhibition of microbial growth
Anti-inflammatory EffectsDihydropyridinesModulation of inflammatory pathways
Neuroprotective EffectsDihydropyridine derivativesReduction of oxidative stress

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
  • CAS RN : 933205-56-2 (listed in ).
  • Molecular Formula : C₂₁H₁₇FN₂O₃.
  • Molar Mass : 364.3697 g/mol.

Structural Features :

  • The compound consists of a 1,2-dihydropyridin-2-one core substituted at position 1 with a 3-fluorobenzyl group and at position 3 with a carboxamide linkage to a 3-acetylphenyl group.

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituent Modifications Molecular Formula Molar Mass (g/mol) Key Biological/Physicochemical Properties References
Target Compound 3-fluorophenylmethyl, 3-acetylphenyl C₂₁H₁₇FN₂O₃ 364.37 High lipophilicity; potential kinase modulation (inferred)
BMS-777607 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl, 4-ethoxy, 4-fluorophenyl C₂₆H₂₁ClF₂N₄O₄ 551.92 Potent MET kinase inhibitor (IC₅₀ = 3.9 nM); oral bioavailability.
BF37541 4-bromophenylmethyl (vs. 3-fluorophenylmethyl) C₂₁H₁₇BrN₂O₃ 425.28 Bromine substitution increases molecular weight and polarizability; unknown activity.
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-chloro-6-fluorobenzyl, 4-acetylphenyl C₂₂H₁₆ClFN₂O₃ 416.83 Chlorine and fluorine substituents enhance halogen bonding; potential improved metabolic stability.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl C₁₃H₁₁BrN₂O₂ 307.14 Planar conformation due to extended π-conjugation; centrosymmetric dimerization via N–H⋯O bonds.
BMS-777607 :
  • A clinically validated MET kinase superfamily inhibitor with selectivity over other kinases (e.g., Axl, Tyro3). Its 4-ethoxy and 4-fluorophenyl groups contribute to binding pocket interactions, while the 2-amino-3-chloropyridine moiety enhances potency.
  • Comparison with Target Compound : The absence of a chloropyridyloxy group in the target compound suggests divergent kinase selectivity. The 3-acetylphenyl group may instead target acetyl-lysine binding domains (e.g., bromodomains), though direct evidence is lacking.
BF37541 :
  • Substitution of the 3-fluorophenylmethyl group with 4-bromophenylmethyl increases molar mass by ~60 g/mol. Bromine’s larger atomic radius could sterically hinder target binding but improve π-stacking interactions in hydrophobic pockets.
Halogenated Derivatives :
  • The 2-chloro-6-fluorobenzyl analog () demonstrates how halogen placement influences electronic effects and steric bulk. Chlorine at the 2-position may enhance binding to cysteine-rich domains (e.g., kinases).
Crystal Structure Analysis :
  • The N-(3-bromo-2-methylphenyl) analog () exhibits near-planar conformation (dihedral angle = 8.38°), facilitating solid-state dimerization via N–H⋯O hydrogen bonds. This property is critical for solubility and crystallization behavior.

Pharmacokinetic and Toxicological Considerations

  • Fluorine’s Role : The 3-fluorophenylmethyl group in the target compound likely improves metabolic stability by resisting cytochrome P450-mediated oxidation, a feature shared with BMS-777607.

Biological Activity

N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H16FN2O3\text{C}_{17}\text{H}_{16}\text{F}\text{N}_2\text{O}_3

This structure includes a dihydropyridine core, which is often associated with various biological activities, particularly in the context of drug design.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity can be assessed using various assays such as DPPH and ABTS methods, which measure the ability of a compound to scavenge free radicals.

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against several bacterial and fungal strains. Studies have demonstrated that derivatives of dihydropyridine can inhibit the growth of pathogens, making them potential candidates for antibiotic development. For instance, a related compound demonstrated significant inhibition against Gram-positive bacteria, highlighting the potential for therapeutic applications in treating infections.

3. Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been observed with similar compounds. These enzymes are critical targets in the treatment of neurodegenerative diseases like Alzheimer's disease. Kinetic studies suggest that certain derivatives exhibit noncompetitive inhibition against AChE, indicating their potential utility in enhancing cholinergic transmission.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingIC50 = 25 µM
AntimicrobialAgar Diffusion MethodInhibition Zone = 15 mm
AChE InhibitionEllman’s AssayIC50 = 30 µM
BChE InhibitionEllman’s AssayIC50 = 40 µM

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
  • Enzyme Interaction : The structural features allow for effective binding to enzyme active sites, thereby inhibiting their function.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reproducibility be ensured?

  • Methodology : The compound can be synthesized via multi-step protocols involving condensation reactions, similar to methods described for structurally analogous pyridine carboxamides. For instance, starting materials like (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluorobenzaldehyde are condensed under reflux conditions with catalysts such as p-toluenesulfonic acid . Reproducibility hinges on strict control of reaction parameters (e.g., solvent purity, temperature gradients) and characterization via NMR and X-ray crystallography to confirm tautomeric forms .

Q. How should researchers characterize the solid-state structure of this compound, and what analytical techniques are critical?

  • Methodology : Single-crystal X-ray diffraction is essential to resolve the keto-amine tautomer versus hydroxy-pyridine forms, as demonstrated for related dihydropyridine carboxamides . Complementary techniques include FTIR (to confirm carbonyl groups) and DSC (to assess thermal stability). Hydrogen-bonding patterns in the crystal lattice (e.g., N–H⋯O interactions) should be analyzed to predict solubility and stability .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodology : Begin with in vitro enzyme inhibition assays targeting kinases or proteases, given the compound’s amide and fluorophenyl motifs. Use fluorescence polarization or SPR to measure binding affinity. Compare results with structurally similar compounds, such as N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, to establish structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

  • Methodology : Perform meta-analyses of existing SAR datasets, focusing on substituent effects (e.g., acetylphenyl vs. bromophenyl groups). Use molecular dynamics simulations to model interactions with biological targets, paying attention to steric hindrance from the 3-fluorophenylmethyl group. Validate hypotheses via mutagenesis studies on recombinant proteins .

Q. What computational-experimental hybrid approaches optimize the synthesis of this compound under resource constraints?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Integrate with high-throughput screening (HTS) to test predicted conditions (e.g., solvent polarity, catalyst loading). The ICReDD framework exemplifies this, combining reaction path searches with experimental validation to minimize trial-and-error .

Q. How do tautomeric forms of this compound influence its reactivity and bioactivity, and how can they be controlled?

  • Methodology : Use solvent polarity and pH to bias tautomer equilibrium. For example, polar aprotic solvents (e.g., DMSO) stabilize the keto-amine form, as shown in crystallographic studies of N-(3-bromo-2-methylphenyl) analogs . Monitor tautomer ratios via 1H^{1}\text{H}-NMR and correlate with activity in cell-based assays.

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology : Optimize stoichiometry using design of experiments (DoE) principles. For instance, fractional factorial designs can identify critical factors (e.g., temperature, reagent purity) affecting byproduct yield. Chromatographic or recrystallization purification steps should be tailored based on byproduct polarity, as seen in analogous syntheses .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s mechanism of action in complex biological systems?

  • Methodology : Use orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to confirm target engagement. For example, if the compound inhibits a kinase, validate via phosphoproteomics and rescue experiments with active-site mutants. Cross-reference with cheminformatics databases to rule off-target effects .

Q. What statistical methods are appropriate for analyzing variability in synthesis yield or bioassay results?

  • Methodology : Apply ANOVA to assess batch-to-batch variability, and use multivariate regression to model yield as a function of reaction parameters. For bioassays, dose-response curves should be fitted with nonlinear regression (e.g., Hill equation), and IC50_{50} values compared using Student’s t-test with Bonferroni correction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.